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Thietane 1-oxide

Cat. No.: B080886
CAS No.: 13153-11-2
M. Wt: 90.15 g/mol
InChI Key: GINSRDSEEGBTJO-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Thietane (B1214591) Ring System

The thietane ring, a four-membered heterocycle containing one sulfur atom, was first isolated and identified in 1916. thieme-connect.de The synthesis of these rings was historically challenging, often resulting in modest yields through methods like the reaction of 1,3-difunctionalized alkanes. wikipedia.orgnih.gov For instance, early methods involved the reaction of 1,3-dihaloalkanes with sodium sulfide (B99878). beilstein-journals.org Despite initial synthetic difficulties, the importance of the thietane scaffold has grown considerably.

Thietanes are recognized as important structural motifs in some biologically active compounds and serve as useful intermediates in organic synthesis. beilstein-journals.orgresearchgate.net Their significance is partly due to their unique structure, which imparts specific reactivity, such as undergoing ring-opening reactions. solubilityofthings.com While less explored than their oxygen-containing counterparts (oxetanes), thietanes are increasingly appreciated in medicinal chemistry for their potential to influence physicochemical properties like polarity and three-dimensionality in drug design. researchgate.netbenthamdirect.comnih.gov The development of more efficient synthetic routes, including photochemical [2+2] cycloadditions and ring expansions of thiiranes, has made a wider variety of thietane derivatives accessible for research. beilstein-journals.orgrsc.org

Academic Relevance of Sulfoxides in Four-Membered Heterocycles

The introduction of a sulfoxide (B87167) group into the thietane ring to form thietane 1-oxide brings forth significant academic interest, primarily due to the stereochemical and electronic implications.

Stereochemistry : The sulfoxide group is chiral at the sulfur atom, meaning the oxygen can be oriented either cis or trans to substituents on the ring. This creates diastereomers with distinct conformations and reactivity. Theoretical studies on 3-substituted thietane 1-oxides have shown that the cis isomer, where the oxygen and the substituent are on the same side of the ring, is generally more stable than the trans isomer. researchgate.net This preference is influenced by non-bonded interactions within the puckered four-membered ring. researchgate.net

Reactivity and Functionalization : The sulfinyl group (S=O) is a powerful directing group in chemical reactions. Research has demonstrated that this compound can be effectively lithiated at the C2 position, adjacent to the sulfoxide, and subsequently trapped with various electrophiles. rsc.orguniss.it This allows for the stereoselective synthesis of C2-substituted and C2,C4-disubstituted thietane 1-oxides, opening pathways to novel derivatives. rsc.orguniss.itresearchgate.net The stereochemistry of the starting sulfoxide can influence the outcome of these functionalization reactions. rsc.org

The study of sulfoxides within strained four-membered rings like thietane provides fundamental insights into conformational preferences, non-bonded interactions, and the control of reactivity in heterocyclic systems.

Scope and Research Perspectives on this compound Chemistry

Current and future research on this compound is focused on leveraging its unique properties for synthetic applications and the creation of complex molecules.

One major area of research involves using this compound as a versatile building block. The ability to perform direct and stereoselective functionalization at the C2 and C4 positions makes it a valuable precursor for creating a library of substituted thietanes. rsc.orguniss.it These functionalized derivatives are of interest in medicinal chemistry, where oxidized thietanes have been investigated as potential insecticides, herbicides, and antitumor agents. rsc.org

Another significant research perspective is the use of thietane 1-oxides in ring-expansion and rearrangement reactions. acs.orgresearchgate.net For example, lithiated thietane 1-oxides have been shown to undergo anionic rearrangement to yield functionalized cyclopropanes. rsc.org Furthermore, the irradiation of certain substituted thietane 1-oxides can lead to the formation of tetraacylcyclopropanes. researchgate.net The controlled ring-opening or expansion of the strained thietane ring provides a pathway to other cyclic and acyclic sulfur-containing compounds that would be difficult to synthesize otherwise.

Below is a data table summarizing key synthetic transformations involving the thietane ring, including its oxidation to sulfoxides and sulfones.

Starting MaterialReagent(s)ProductReaction Type
Thietanem-Chloroperoxybenzoic acid (mCPBA)This compoundOxidation
ThietaneTungstic acid catalyzed oxidationThietane 1,1-dioxideOxidation orgsyn.org
This compoundLithium diisopropylamide (LDA), then an electrophile (E+)2-substituted-thietane 1-oxideLithiation/Functionalization rsc.orguniss.it
1,3-DihalopropaneSodium sulfide (Na₂S)ThietaneCyclization beilstein-journals.org
Thiirane (B1199164)Dimethyloxosulfonium methylideThietaneRing Expansion rsc.org

Future work will likely continue to explore the development of new catalytic and stereoselective methods for the synthesis and functionalization of this compound, further expanding its utility in organic synthesis and drug discovery. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6OS B080886 Thietane 1-oxide CAS No. 13153-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thietane 1-oxide
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InChI

InChI=1S/C3H6OS/c4-5-2-1-3-5/h1-3H2
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InChI Key

GINSRDSEEGBTJO-UHFFFAOYSA-N
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Canonical SMILES

C1CS(=O)C1
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Molecular Formula

C3H6OS
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DSSTOX Substance ID

DTXSID10157099
Record name Thietane, 1-oxide (9CI)
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Molecular Weight

90.15 g/mol
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Physical Description

Melting point = 31.5 deg C; [ChemIDplus]
Record name 1,3-Propanesulfone
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CAS No.

13153-11-2
Record name Trimethylene sulfoxide
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Record name Thietane oxide
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Record name 1lambda4-thietan-1-one
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Record name THIETANE OXIDE
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Advanced Synthetic Methodologies for Thietane 1 Oxide and Its Derivatives

Oxidation Pathways for Thietane (B1214591) Precursors

The oxidation of thietane precursors is a common and direct method for the synthesis of thietane 1-oxides. This can be achieved through the direct oxidation of the parent thietane or by the selective oxidation of substituted thietanes.

Direct Oxidation of Thietanes to Thietane 1-Oxides

The direct oxidation of thietanes to their corresponding 1-oxides is a fundamental transformation in the synthesis of these compounds. Various oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's selectivity and yield. Common oxidants include hydrogen peroxide, potassium permanganate (B83412), sodium periodate, and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) and monoperoxyphthalic acid. researchgate.net

For instance, the oxidation of 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione with two equivalents of hydrogen peroxide in acetic acid at room temperature for one hour yields 6-methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione. researchgate.net These conditions are considered optimal for preserving the thietane ring. researchgate.net Similarly, 3,3-dibenzylthietane can be oxidized by mCPBA to produce 3,3-dibenzylthietane-1-oxide. nih.gov

The reaction conditions, such as solvent and oxidant concentration, can be varied to control the extent of oxidation. researchgate.net For example, increasing the amount of hydrogen peroxide and prolonging the reaction time can lead to the formation of the corresponding thietane 1,1-dioxide (sulfone). researchgate.net

Oxidizing AgentSubstrateProductYieldReference
Hydrogen Peroxide6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione6-methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dioneNot specified researchgate.net
m-Chloroperoxybenzoic acid (mCPBA)3,3-Dibenzylthietane3,3-Dibenzylthietane-1-oxideNot specified nih.gov

Selective Oxidation of Substituted Thietanes

The selective oxidation of substituted thietanes allows for the synthesis of functionalized thietane 1-oxides with specific stereochemistry. The diastereoselectivity of the oxidation of 3-substituted thietanes with m-chloroperoxybenzoic acid has been studied, with a preference for the cis-isomer. thieme-connect.de

A direct approach for the functionalization of the parent thietane 1-oxide involves lithiation at the C2 position, adjacent to the sulfinyl group, followed by trapping with an electrophile. acs.org This method has been used to obtain various C2-substituted thietane 1-oxides. acs.org The reaction of this compound with one equivalent of lithium diisopropylamide (LDA) leads to the formation of two diastereoisomeric C2-functionalized adducts, with the degree of stereoselectivity depending on the electrophile used. acs.org

Furthermore, using two equivalents of LDA allows for the stepwise lithiation and trapping at both the C2 and C4 positions, resulting in doubly substituted thietane 1-oxides. acs.org This demonstrates the feasibility of stereoselective functionalization at the C2 and C4 positions of the thietane ring while keeping the four-membered ring intact. acs.org

Selective oxidation can also be achieved by carefully controlling the reaction conditions. For example, the oxidation of 5(6)-nitro-1-(thiethan-3-yl)benzimidazole to 5(6)-nitro-1-(1-oxothietan-3-yl)benzimidazole was accomplished by heating at 30°C for 12 hours in acetic acid with a sub-stoichiometric amount of peracetic acid. researchgate.net In contrast, oxidation of the same starting material with potassium permanganate in acetic acid for 2 hours resulted in the formation of the corresponding 1,1-dioxide. researchgate.net

The oxidation of various thietanyl derivatives of pyrimidine-2,4(1H,3H)-dione, nitrobenzimidazole, and nitroimidazole has been explored, leading to the synthesis of novel 1-oxothietan-3-yl and 1,1-dioxothietan-3-yl derivatives. researchgate.net The resulting sulfoxides are often obtained as mixtures of cis/trans isomers, with the diastereomeric ratio being influenced by the substituent at the 3-position of the thietane ring. researchgate.net

Ring-Closure Strategies for this compound Scaffold Construction

The construction of the this compound ring can also be achieved through various ring-closure strategies, including cycloaddition reactions and intramolecular cyclizations.

Cycloaddition Reactions in this compound Synthesis

Photochemical [2+2] cycloadditions, also known as thia-Paternò–Büchi reactions, represent a significant route for the synthesis of thietane derivatives. beilstein-journals.org These reactions typically involve the cycloaddition of a thiocarbonyl compound with an alkene. beilstein-journals.org While this method directly yields thietanes, subsequent oxidation would be required to form the this compound.

A more direct cycloaddition approach to thietane 1,1-dioxides involves the reaction of sulfenes with alkenes. For example, the in situ generated bis(trifluoromethyl)sulfene undergoes a [2+2] cycloaddition with various alkenes and 1,3-dienes to afford thietane-S,S-dioxides in a regioselective manner. uzh.ch

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of the thietane ring. One such approach involves the treatment of 2-(3-hydroxyalkylthio)benzoxazoles with potassium hydride (KH) to afford thietanes, which can then be oxidized to the corresponding thietane 1-oxides. nih.gov

Another method involves the base-induced cyclization of bromomethyl 2-phenylethyl sulfone, which undergoes intramolecular cyclization via benzylic deprotonation to yield 3-phenylthietane 1,1-dioxide in 83% yield. thieme-connect.de

A novel synthesis of 3-thietanols involves the reaction of 2-(1-haloalkyl)oxiranes with monothiocarbamic acid salts. oup.com This reaction proceeds through the formation of a thiolcarbamate derivative, which is then transformed into a thiol. Subsequent intramolecular cyclization between the thiol moiety and the halogenated carbon yields the 3-thietanol. oup.com This method is advantageous as it avoids the formation of free thiols in the reaction system, thereby minimizing intermolecular side reactions. oup.com

Ring Expansion and Rearrangement Processes Leading to this compound Systems

Ring expansion of smaller sulfur-containing heterocycles, such as thiiranes, provides another avenue for the synthesis of thietanes. The reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, leads to the formation of thietanes. researchgate.net This process involves a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular displacement. researchgate.net The resulting thietane can then be oxidized to the desired this compound.

The treatment of chiral thiirane alcohols with 3-nitrophenol, triphenylphosphine, and diethyl azodicarboxylate under Mitsunobu conditions can lead to a mixture of a chiral thiirane ether and a thietane ether, demonstrating a ring expansion process. thieme-connect.de

Furthermore, photochemical ring expansion reactions of thietanes themselves can be used to synthesize larger heterocycles like thiolanes. rsc.org While this is not a direct synthesis of thietane 1-oxides, it highlights the reactivity of the thietane ring and its potential for further transformations.

Transformation from Three-Membered Sulfur Heterocycles

The synthesis of thietanes, the precursors to thietane 1-oxides, can be effectively achieved through the ring expansion of thiiranes, which are three-membered sulfur heterocycles. beilstein-journals.org Subsequent oxidation of the resulting thietane yields the corresponding this compound. sci-hub.seresearchgate.net Several methodologies have been developed for this ring expansion.

One common strategy is the thiirane–thietane rearrangement. This can occur when (1-haloalkyl)thiiranes are treated with various nucleophiles. beilstein-journals.org For instance, the reaction of 2-(chloromethyl)thiirane (B1265399) with sulfonamides in the presence of an alkali can lead to N-(thietan-3-yl)sulfonamides, where the product forms exclusively through rearrangement, particularly when water is used as the solvent. researchgate.net These thietane derivatives can then be oxidized to the desired thietane 1-oxides. researchgate.net

Another approach involves the reaction of thiiranes with specific organolithium reagents. The use of 3-chloroallyllithium with thiirane is thought to proceed via ring-opening of the thiirane followed by an intramolecular ring-closing step to afford a vinyl-substituted thietane. thieme-connect.de

Ring expansion can also be induced by sulfur ylides. Dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base like sodium hydride, reacts with thiiranes in a process that involves nucleophilic ring-opening followed by an intramolecular cyclization to furnish the thietane ring. rsc.orgresearchgate.net This method provides an efficient route to various thietane derivatives from readily available thiiranes. rsc.orgresearchgate.net More recently, electrophilic ring expansion of thiiranes has been accomplished using rhodium carbenoids generated from dimethylsulfonium acylmethylides, offering a novel strategy for creating functionalized thietanes. researchgate.net

Anionic Rearrangements of Lithiated Thietane 1-Oxides

Lithiated thietane 1-oxides can undergo stereospecific anionic rearrangements, leading to ring contraction. researchgate.netrsc.orgrsc.org This base-catalyzed process transforms substituted thietane 1-oxides into functionalized cyclopropanes. rsc.orgthieme-connect.de The reaction is initiated by deprotonation of the this compound with a strong, non-nucleophilic base, such as lithium N-isopropylcyclohexylamide (LICA), to form a lithio-anion. thieme-connect.de

This rearrangement is highly stereospecific. rsc.org Research has demonstrated that the ring contraction of 3-alkyl- and 2,3-dialkyl-thietan 1-oxides proceeds with:

Retention of configuration at the sulfur center.

Retention of configuration at the migrating carbon atom.

Inversion of configuration at the migration terminus (the carbon atom to which the migrating group moves). rsc.org

For example, treatment of cis- or trans-3-hexylthietane 1-oxides with LICA, followed by quenching with iodomethane, yields the corresponding cis- and trans-1-hexyl-2-(methylsulfinyl)cyclopropanes, respectively. thieme-connect.de The stereochemical outcome is controlled by the configuration of the sulfur stereogenic center in the starting this compound. thieme-connect.de This stereospecific ring contraction provides a valuable method for the synthesis of stereodefined cyclopropane (B1198618) derivatives. rsc.orgthieme-connect.de

Stereoselective and Regioselective Synthesis of Functionalized Thietane 1-Oxides

The direct functionalization of the this compound ring has emerged as a powerful tool for creating a diverse range of substituted derivatives. These methods often rely on the generation of organometallic intermediates, which can be trapped by various electrophiles with high levels of regio- and stereocontrol.

Lithiation-Electrophilic Trapping Sequences for C2 and C4 Functionalization

A highly effective strategy for introducing substituents onto the this compound scaffold is the lithiation-electrophilic trapping sequence. researchgate.netresearchgate.net This method allows for the direct functionalization at the C2 and C4 positions, which are adjacent to the sulfinyl group, without breaking the four-membered ring. researchgate.netresearchgate.netresearchgate.net The process begins with the deprotonation of this compound using a strong base, typically lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) to generate a transient lithiated intermediate. rsc.orgresearchgate.net This carbanion is then quenched by adding an electrophile. researchgate.net

This methodology is versatile, enabling both single and double functionalization. By carefully controlling the stoichiometry of the base, one can achieve either mono-substitution at the C2 position or a one-pot double functionalization at both the C2 and C4 positions. rsc.orgresearchgate.net A wide array of electrophiles can be employed in this sequence, leading to a variety of substituted thietane 1-oxides.

Table 1: Examples of Electrophiles Used in the Functionalization of this compound

Yields are approximate and based on reported examples for mono- and di-substituted products. rsc.orgresearchgate.net N/A indicates not applicable or not reported for that specific reaction.

Control of Diastereoselectivity in Functionalization Reactions

The lithiation and subsequent electrophilic trapping of this compound can proceed with a high degree of stereocontrol. researchgate.netresearchgate.net The diastereoselectivity of the functionalization is a key feature of this methodology, and it is influenced by the conformational preference of the lithiated intermediate. rsc.org The deprotonation step is believed to occur preferentially on the proton positioned syn (on the same side) to the sulfinyl oxygen atom. researchgate.netresearchgate.net

The introduction of an electrophile to the lithiated intermediate generally results in a mixture of cis and trans diastereomers, with the trans isomer, where the newly introduced substituent and the sulfinyl oxygen are on opposite faces of the ring, often being the major product. rsc.org The diastereomeric ratio of the products can be influenced by several factors, including the choice of base, the solvent, and the specific electrophile used. rsc.org

Studies have investigated the chemical and configurational stability of the lithiated C2-substituted this compound intermediates. researchgate.net Understanding this stability is crucial, as it determines whether the stereochemical outcome is controlled during the initial deprotonation step or during the subsequent reaction with the electrophile. researchgate.netresearchgate.net This control over diastereoselectivity allows for the targeted synthesis of specific stereoisomers, which is critical for applications in medicinal chemistry. researchgate.net

Table 2: Influence of Reaction Conditions on Diastereoselectivity

Ratios are illustrative and based on reported experimental data. rsc.org

Photochemical Approaches to Substituted Thietane 1-Oxides

Photochemical reactions offer an alternative pathway to the thietane core, which can then be oxidized to this compound. The most prominent of these methods is the thia-Paternò–Büchi reaction . chemistryviews.orgwikipedia.org This reaction is a [2+2] photocycloaddition between a thiocarbonyl compound (a thione) and an alkene, initiated by photochemical excitation. beilstein-journals.orgchemistryviews.org

A significant challenge in utilizing this reaction has been the inherent instability of many thiocarbonyl compounds, especially thioaldehydes and aliphatic thioketones. chemistryviews.orgresearchgate.net A recent innovation overcomes this by generating the reactive thiocarbonyl species in situ. This is achieved through a domino reaction sequence initiated by visible light. researchgate.net A precursor, such as a pyrenacyl sulfide (B99878), undergoes a Norrish Type II fragmentation to produce the desired thiocarbonyl compound along with 1-acetylpyrene (B1266438). chemistryviews.orguniversite-paris-saclay.fr The 1-acetylpyrene generated in this first step then acts as a photocatalyst for the subsequent thia-Paternò–Büchi reaction between the in situ-generated thiocarbonyl and an alkene, leading to the formation of the thietane ring. chemistryviews.orgresearchgate.net This approach has expanded the scope of the thia-Paternò–Büchi reaction, providing access to a wide range of novel thietanes that were previously difficult to synthesize. chemistryviews.orgresearchgate.net

In addition to synthesis, photochemistry can also be used to induce rearrangements of the this compound ring itself. For example, the irradiation of 2,2,4,4-tetraacylthietane 1-oxides has been shown to yield 1,1,2,2-tetraacylcyclopropanes or dihydrofuran derivatives, depending on the reaction conditions and substituents. researchgate.net This demonstrates that the this compound core possesses its own distinct photochemical reactivity.

Reactivity and Mechanistic Insights of Thietane 1 Oxide Transformations

Ring-Opening Reactions and Subsequent Transformations

The strained four-membered ring of thietane (B1214591) 1-oxide is susceptible to cleavage under various conditions, leading to the formation of acyclic sulfur-containing compounds. These reactions can be initiated by electrophiles, nucleophiles, or acids, each proceeding through distinct mechanistic pathways.

Electrophile-Induced Ring Opening

Electrophilic attack on the sulfur atom of thietane 1-oxide can initiate ring-opening reactions. For instance, in the presence of electrophiles, unsymmetrical thietanes can undergo ring expansion. researchgate.net The electronic effects of substituents on the thietane ring play a crucial role in determining the regioselectivity of these reactions, particularly when electropositive intermediates are involved. researchgate.net A notable example involves the reaction of thietanes with electrophilic carbenoids, which can induce ring expansion to form functionalized thietanes. acs.org This process is believed to occur through the activation of the thiirane (B1199164) precursor, followed by a nucleophilic ring-opening and subsequent intramolecular cyclization. acs.org

Nucleophilic Ring Opening

Strong nucleophiles can also induce the opening of the this compound ring. msu.edu The regioselectivity of nucleophilic attack is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom adjacent to the sulfur. researchgate.net However, in the presence of Lewis acids, electronic effects can become the dominant factor, leading to attack at the more substituted carbon, especially in cases of 2-aryl or 2-alkenyl substituted thiiranes. researchgate.net The reaction of 2-(1-haloalkyl)thiiranes with nucleophiles can lead to a thiirane-thietane rearrangement, providing a method for synthesizing 3-substituted thietanes. beilstein-journals.org This transformation proceeds through an intramolecular nucleophilic substitution followed by an intermolecular displacement. beilstein-journals.org

Acid-Catalyzed Ring Cleavage Mechanisms

Acid-catalyzed ring cleavage of thietane derivatives is a well-documented transformation. msu.edu For example, treatment of 3-hydroxy-3-phenylthietane 1,1-dioxide with strong acids like phosphoric acid or sulfuric acid results in desulfurization and ring cleavage to yield benzyl (B1604629) methyl ketone. cdnsciencepub.com The proposed mechanism involves protonation of the sulfone, followed by solvolysis to a glycol intermediate, which then rearranges and desulfonates to the final ketone product. cdnsciencepub.com In another instance, the thermolysis of thiete 1,1-dioxide in the presence of phenol (B47542) leads to the formation of phenyl 2-propene-1-sulfonate, a reaction rationalized by the intermediacy of vinylsulfene. cdnsciencepub.com

Ring Transformations and Rearrangements Involving this compound

Beyond simple ring-opening, this compound can undergo more complex transformations, including thermally induced decompositions and metal-mediated rearrangements, leading to a variety of new cyclic and acyclic structures.

Thermally Induced Decomposition Pathways

The thermal decomposition of this compound has been studied in the gas phase. dtic.mil At elevated temperatures, this compound can rearrange to 1,2-oxathiolane (B15487274) 2-oxide, which subsequently decomposes to acrolein and allyl alcohol. dtic.mil Flash thermolysis of substituted thietane 1,1-dioxides can lead to products derived from extrusion processes. cdnsciencepub.com For example, 3-thietanol 1,1-dioxide yields acetaldehyde (B116499) and formaldehyde (B43269) upon flash thermolysis, suggesting the formation of sulfene (B1252967) (CH2=SO2) as an intermediate. cdnsciencepub.com The thermolysis of thiete 1,1-dioxide is believed to proceed through the formation of vinylsulfene, which can be trapped by alkenes in Diels-Alder type reactions. cdnsciencepub.comresearchgate.net

Metal-Mediated Ring Expansion and Contraction

Transition metals can mediate various transformations of thietane derivatives. Palladium-catalyzed reactions, for instance, have been developed for the asymmetric allylic alkylation of thietane 1,1-dioxides, allowing for the creation of α-sulfonyl tetrasubstituted stereogenic centers. acs.org This methodology has been applied to the synthesis of novel spirocycles. acs.org

Oxidation and Reduction Chemistry of the Sulfur Center

The sulfur atom in this compound can be readily reduced to a sulfide (B99878) (thietane) or oxidized to a sulfone (thietane 1,1-dioxide), demonstrating the versatile redox chemistry of the sulfoxide (B87167) group.

The reduction of the sulfoxide group in this compound to the corresponding sulfide, thietane, is a key transformation. A specific method for this reduction involves treating this compound with a mixture of dichlorodimethylsilane (B41323) and zinc dust in dry acetone (B3395972) at 0°C for 10 minutes, which affords thietane in a 70% yield. thieme-connect.de While lithium aluminum hydride is a common reagent for reducing sulfones (thietane 1,1-dioxides) to thietanes, its direct application to thietane 1-oxides is also documented, such as in the reduction of tetracyclic thietane S-oxides to their corresponding thietanes. thieme-connect.de

The oxidation of this compound to thietane 1,1-dioxide is a common and efficient process. This oxidation is a crucial step in the synthesis of various thietane dioxide derivatives, which are valuable building blocks in medicinal chemistry. acs.org The oxidation of the sulfur center from a sulfide to a sulfone is often accomplished using peracids. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used and effective reagent for this transformation, reliably converting thietanes and substituted thietanes to their corresponding 1,1-dioxides. nih.govacs.orgcdnsciencepub.com For example, 3-hydroxy-3-arylthietanes are readily oxidized to 3-hydroxy-3-arylthietane 1,1-dioxides using m-CPBA. acs.org Another common reagent system for this oxidation is a mixture of hydrogen peroxide and acetic acid. thieme-connect.decdnsciencepub.com The oxidation of thietane itself to thietane 1,1-dioxide is a key step in preparing precursors for further synthetic manipulations. acs.org

The table below summarizes common redox reactions at the sulfur center.

Starting MaterialProductReagents and ConditionsYield
This compoundThietaneDichlorodimethylsilane, Zn dust, dry acetone, 0°C, 10 min thieme-connect.de70%
3,3-Dibenzylthietane3,3-Dibenzylthietane-1-oxidem-CPBA nih.govN/A
3-Hydroxy-3-(4-methoxyphenyl)thietane3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxidem-CPBA (77%), acetone/pentane acs.org80%
ThietaneThis compoundH₂O₂ (35 wt%), glacial acetic acid, 0°C rsc.org95%

Reduction of this compound to Thietane

Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanisms of this compound transformations is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves identifying key intermediates and evaluating how substituents on the ring influence the reaction course.

The reactivity of this compound is often dictated by the formation of specific reaction intermediates. In Pummerer-type rearrangements, the key intermediate is a cationic thial, or thionium (B1214772) ion. wikipedia.orgnih.gov This electrophilic species is generated following the acylation of the sulfoxide oxygen and subsequent elimination of an α-proton. wikipedia.org The thionium ion's high reactivity allows it to be trapped by various nucleophiles, which is the basis for its synthetic utility. wikipedia.orgnih.gov

Another important class of intermediates arises from the deprotonation of the α-carbon. The direct functionalization of this compound can be achieved through the formation of organometallic intermediates, specifically lithiated thietane 1-oxides. researchgate.netrsc.orgresearchgate.net These carbanions are generated by treating this compound with a strong base like lithium diisopropylamide (LDA) and can then react with various electrophiles, allowing for the introduction of substituents at the C2 and C4 positions while keeping the four-membered ring intact. researchgate.netrsc.org The stereochemical outcome of these reactions is linked to the stability and conformation of the lithiated intermediate. rsc.org In the case of thietane 1,1-dioxides, which are oxidation products of this compound, reaction intermediates can include carbocations formed via dehydration of thietan-3-ol (B1346918) dioxides or through E1 elimination pathways. acs.org

The reactivity of the this compound ring and its derivatives is significantly influenced by the nature and position of substituents, which exert both steric and electronic effects. researchgate.netmsu.edu

Steric Effects: Steric hindrance plays a critical role, particularly in nucleophilic attack and the formation of substituted thietanes. researchgate.net For instance, the synthesis of 2,2- or 2,4-disubstituted thietanes via cyclic thioetherification is often difficult due to steric hindrance, which can favor competing elimination reactions. nih.gov In reactions involving substituted thietane dioxides, the steric bulk of substituents can impact enantioselectivity. acs.org For example, in a palladium-catalyzed allylic alkylation, large substituents led to high enantiomeric excess (>90% ee), whereas the enantioselectivity decreased as the steric bulk of the substituent was reduced. acs.org

Photochemical Decomposition Mechanisms

The study of the photochemical reactions of thietane 1-oxides is limited, but available research indicates that photodesulfurization is a key decomposition pathway.

The irradiation of 2,2,4,4-tetraacylthietane 1-oxides in a benzene (B151609) solution results in the extrusion of sulfur monoxide (SO). oup.com This reaction's outcome is dependent on the substituent at the C3 position of the this compound ring and the wavelength of the light used. The photolysis can yield either 1,1,2,2-tetraacylcyclopropanes or a mixture containing these cyclopropanes and their corresponding dihydrofuran derivatives. oup.comresearchgate.net An attempt to synthesize 3,3,5,5-tetraacyl-1,2-oxathiolane through photoisomerization of the corresponding 2,2,4,4-tetraacylthis compound did not yield the expected product; instead, photodesulfurization was observed. oup.com

The photochemical behavior of various sulfoxides has been investigated, including the photoisomerization of certain bicyclic thiophene (B33073) 1-oxides to their corresponding sulfenates. However, similar photoisomerization to a 1,2-oxathiolane has not been successful with thietane 1-oxides. oup.com In the gas phase at elevated temperatures, this compound has been observed to decompose into sulfine (B13751562) (H₂C=SO). thieme-connect.de

Research on sterically crowded alkenes, including a thietane 1,1-dioxide derivative, has shown that photolysis can lead to the stepwise elimination of sulfur dioxide. rsc.orgrsc.org While this research focuses on the dioxide, it provides insight into the potential for SO₂ elimination as a decomposition pathway for related sulfur-containing four-membered rings under photochemical conditions.

The irradiation of 3,3,11,11-tetramethyl-7-thiadispiro[5.1.5.1]teradecane-1,5,9,13-tetrone 7-oxide and its derivatives in benzene using a high-pressure mercury lamp through a Pyrex filter led to the formation of the corresponding dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone, indicating extrusion of the SO group. oup.com The use of a quartz filter in some experiments suggests that the wavelength of irradiation is a critical parameter in the reaction. oup.com

The following table summarizes the products obtained from the photolysis of substituted 2,2,4,4-tetraacylthietane 1-oxides:

Starting MaterialIrradiation ConditionsProduct(s)Reference
3,3,11,11-tetramethyl-7-thiadispiro[5.1.5.1]teradecane-1,5,9,13-tetrone 7-oxideBenzene, high-pressure Hg lamp, Pyrex filter3,3,10,10-tetramethyl-dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone oup.com
14-methyl derivative of the aboveBenzene, high-pressure Hg lamp, Pyrex filterMixture of corresponding cyclopropane (B1198618) and dihydrofuran derivatives oup.com
14-isopropyl derivative of the aboveBenzene, high-pressure Hg lamp, Pyrex filterMixture of corresponding cyclopropane and dihydrofuran derivatives oup.com
2,2,4,4-tetraacylthietane 1-oxides (general)Benzene, UV irradiation1,1,2,2-tetraacylcyclopropanes and/or dihydrofuran derivatives researchgate.net

Stereochemical and Conformational Analysis of Thietane 1 Oxide Derivatives

Conformational Preferences and Dynamics

The thietane (B1214591) 1-oxide ring is not planar but exists in a puckered conformation. researchgate.net Theoretical and experimental studies, including nuclear magnetic resonance (NMR) spectroscopy, have been employed to understand its preferred geometry. thieme-connect.deacs.org The parent thietane 1-oxide preferentially adopts a strongly puckered conformation with a puckering angle of approximately 38°. researchgate.net In this preferred conformation, the sulfinyl oxygen atom occupies a pseudo-equatorial position. researchgate.netrsc.org

Computational studies and low-temperature NMR experiments have confirmed this preference. rsc.org The ring puckering leads to two primary conformations, often designated as 1eq (equatorial oxygen) and 1ax (axial oxygen). The 1eq conformer is the more stable of the two. rsc.org This contrasts with six-membered heterocyclic systems, where an axial preference for the S=O group is often observed. researchgate.net In the four-membered this compound ring, this axial preference is not favored. researchgate.net

Theoretical studies on 3-substituted this compound derivatives indicate that the puckering angle (β) can range from 27° to 35°. adelaide.edu.au The stability of the equatorial oxygen conformation is influenced by non-bonded interactions. For instance, in 3-substituted derivatives, a non-bonded interaction between a β-hydrogen and the sulfinyl oxygen helps to stabilize the conformation where the substituent and the oxygen are cis to each other. researchgate.net

Table 1: Conformational Characteristics of this compound
CharacteristicFindingReference
Preferred ConformationStrongly puckered researchgate.net
Oxygen PositionPreferentially pseudo-equatorial researchgate.netrsc.org
Puckering Angle (β)~38° (parent); 27-35° (3-substituted) researchgate.netadelaide.edu.au
Comparison to 6-Membered RingsLacks the typical axial S=O preference researchgate.net

Cis-Trans Isomerism and Interconversion Kinetics

The presence of substituents on the thietane ring, in conjunction with the sulfinyl group, leads to cis-trans diastereomerism. Theoretical studies have extensively modeled the interconversion between these isomers for various 3-substituted this compound derivatives. thieme-connect.deresearchgate.net

For derivatives with chloro, methyl, ethyl, and t-butyl groups at the C3 position, ab initio molecular orbital calculations have shown that the cis isomer (where the substituent and the sulfinyl oxygen are on the same face of the ring) is thermodynamically more stable than the trans isomer. researchgate.net This preference for the cis geometry is attributed to favorable non-bonded interactions and is generally independent of the substituent's size. researchgate.net However, the nature of the substituent can influence the diastereomeric ratio in practice. For example, in the oxidation of thietanyl derivatives, a pyrimidine-2,4(1H,3H)-dione substituent favored the cis-isomer, whereas a nitrobenzimidazole substituent resulted in the trans-isomer being the major product. researchgate.net

The energy barrier for interconversion and the equilibrium position can be influenced by solvent and temperature. researchgate.net For 3-chloro and 3-methyl derivatives, a small solvent effect on the cis-trans equilibrium is predicted, while temperature plays a more significant role, particularly for the 3-chloro-thietane 1-oxide system. researchgate.net

Distinguishing between the cis and trans isomers can be achieved through spectroscopic methods. Infrared (IR) spectroscopy of the S=O stretching modes and ¹³C NMR spectroscopy have been proposed as tools for this purpose. researchgate.netmolaid.com In ¹³C NMR, the β-carbon atom in the trans-isomer typically shows a greater downfield shift compared to the cis-isomer. molaid.com Furthermore, X-ray crystallography has provided definitive stereochemical assignments, as in the case of cis- and trans-3-p-bromophenylthietan 1-oxide, where it was confirmed that the sulfinyl oxygen is in an equatorial position in both isomers in the solid state. ogarev-online.rursc.org

Table 2: Stability and Characterization of 3-Substituted this compound Isomers
Substituent at C3More Stable Isomer (Theoretical)Distinguishing Spectroscopic FeatureReference
-Cl, -CH₃, -C₂H₅, -C(CH₃)₃CisIR (S=O stretch), ¹³C NMR (β-carbon shift) researchgate.netmolaid.com
-p-bromophenylNot specifiedX-ray crystallography rsc.org
Pyrimidine-2,4(1H,3H)-dioneCis (major product)¹H NMR researchgate.net
NitrobenzimidazoleTrans (major product)¹H NMR researchgate.net

Stereocontrol and Stereoselectivity in Synthetic Transformations

The inherent stereochemistry of the this compound ring is a key factor in controlling the stereochemical outcome of its synthetic transformations. researchgate.net A significant area of study has been the functionalization of the ring via lithiation followed by reaction with an electrophile. researchgate.netrsc.org

Research has shown that deprotonation at the α-carbon (C2) using lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is stereoselective. rsc.org The lithiation preferentially occurs syn to the sulfinyl oxygen atom. researchgate.netrsc.org Despite this stereoselective deprotonation, the subsequent reaction with an electrophile, such as benzophenone, often yields a mixture of trans and cis diastereomers. rsc.org This suggests a complex interplay between the rate of deprotonation and the configurational stability of the resulting lithiated intermediate. rsc.org

High diastereoselectivity can be achieved under specific conditions. For instance, the reaction of a lithiated C2-substituted this compound with methyl iodide resulted in a diastereomeric ratio greater than 90:10. uniss.it This demonstrates that the choice of electrophile and reaction conditions is crucial for achieving stereocontrol.

A strategy for the regio- and stereoselective one-pot, two-step functionalization at both the C2 and C4 positions has also been developed. researchgate.netfigshare.comnih.gov This method, which involves using an excess of the base, allows for the direct synthesis of 2,4-disubstituted thietane 1-oxides from the parent compound, opening access to a variety of stereoisomers. rsc.orguniss.it

Furthermore, the stereochemistry at the sulfur atom plays a crucial role in other reactions. The ring contraction of lithiated 3-alkyl-thietan 1-oxides to form cyclopropanes proceeds stereospecifically, with retention of configuration at the sulfur atom and inversion at the migration terminus. researchgate.net

Configurational Stability Studies

The configurational stability of intermediates derived from this compound is a determining factor in the stereoselectivity of its functionalization. researchgate.net Studies on the lithiation/electrophilic trapping sequence have provided significant insights into the stability of the carbanionic intermediates. rsc.orgnih.gov

The observation that stereoselective syn-deprotonation can lead to a mixture of diastereomeric products prompted investigations into the nature of the lithiated species. rsc.org The formation of both cis and trans products suggests that the lithiated intermediates may not be configurationally stable under the reaction conditions. rsc.org It is hypothesized that an equilibrium may exist between different stereoisomeric lithiated species, or that the deprotonation itself is not perfectly stereoselective, potentially involving both the major equatorial (1eq ) and minor axial (1ax ) conformers of the starting this compound. rsc.org

The development of synthetic strategies that lead to new C2,C4-disubstituted thietane 1-oxides has been predicated on understanding and manipulating the chemical and configurational stability of these lithiated intermediates. researchgate.netfigshare.comx-mol.com The ability to control the reaction pathway to favor single or double functionalization highlights the synthetic utility derived from these stability studies. rsc.org

Computational and Theoretical Investigations of Thietane 1 Oxide

Electronic Structure and Bonding Analysis

The electronic structure of thietane (B1214591) 1-oxide is fundamentally defined by its four-membered ring and the sulfoxide (B87167) group. The thietane ring is not planar but exists in a puckered conformation. This puckering gives rise to two principal conformations for the sulfoxide oxygen: an axial position and an equatorial position.

Computational and experimental studies have explored the geometry of these conformers. The monooxide derivative is found to exist preferentially in a strongly puckered conformation where the oxygen atom occupies the equatorial position. The angle of puckering for the two primary conformations has been calculated to be 21.2° and 16.8°. The presence of the prochiral sulfur atom also makes the adjacent protons diastereotopic.

In 3-substituted thietane 1-oxide derivatives, this leads to the existence of cis and trans isomers. Theoretical calculations indicate that the relative stability of these isomers is not primarily determined by 1,3-repulsive interactions or repulsion between the beta-protons and the electron pair on the sulfur atom. Instead, a non-bonded interaction between the beta-protons and the sulfoxide oxygen is a key factor in determining the most stable geometry.

Quantum Chemical Calculations of Geometry and Energy

Quantum chemical calculations have been instrumental in determining the optimized geometries and relative energies of this compound and its derivatives. A variety of ab initio and density functional theory (DFT) methods have been employed for these investigations.

For a series of 3-substituted this compound derivatives (with chloro, methyl, ethyl, and t-butyl groups), geometries have been optimized at the Hartree-Fock level of theory with a 6-31G** basis set (HF/6-31G). To obtain more accurate energies, calculations incorporating electron correlation, such as Møller-Plesset perturbation theory (MP2), have been used with larger basis sets like 6-311++G .

These calculations consistently show that for 3-substituted derivatives, the cis isomer (where the substituent and the sulfoxide oxygen are on the same side of the ring) is more stable than the trans isomer, irrespective of the substituent's size. This is contrary to the trend observed in analogous six-membered heterocyclic systems where an axial preference for the S=O group is often found. The calculated energy differences highlight this preference.

Calculated Relative Stabilities of 3-Substituted this compound Isomers
Substituent (at C3)More Stable IsomerComputational Method for Energy
ChlorocisMP2/6-311++G**
Methylcis
Ethylcis
tert-Butylcis

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound, including isomerization and ring-opening processes. The interconversion between the cis and trans isomers of 3-substituted thietane 1-oxides has been a subject of theoretical investigation. These studies model the pathway and calculate the energy barriers for the isomerization, providing insight into the dynamic behavior of these molecules.

While specific cycloaddition reaction mechanisms for this compound are not extensively detailed in the search results, computational studies on related four-membered heterocycles provide a framework for how such reactions would be analyzed. For instance, theoretical investigations of cycloadditions involving similar small rings often proceed via a two-step mechanism with a zwitterionic intermediate, and the electronic structures of the stationary points (reactants, transition states, intermediates, and products) are analyzed using methods like Bader's quantum theory of atoms in molecules (QTAIM).

Furthermore, computational studies on the nucleophilic substitution reactions of the parent thietane have been performed to understand the effect of ring strain on reactivity. Such gas-phase computations, often using methods that include electron correlation, can model the reaction pathway and characterize the transition state geometry and energy, explaining the enhanced reactivity of strained heterocycles compared to their acyclic counterparts. For decomposition reactions, mechanistic proposals often involve intermediates like thiatrimethylene biradicals.

Solvation Effects in this compound Systems

The influence of the solvent environment on the properties and reactivity of this compound is another area explored through computational methods. The effect of a solvent on conformational equilibria can be investigated theoretically using reaction field models, such as the self-consistent reaction field (SCRF) method.

For the cis-trans interconversion of 3-chloro and 3-methyl this compound, theoretical calculations predict only a small solvent effect on the equilibrium, regardless of the polarity of the medium. This suggests that for these specific systems, the intrinsic structural and electronic factors are more dominant in determining conformational preference than interactions with the surrounding solvent molecules. The reaction field model, using methods like MP2/6-311+G** and Becke3LYP/6-311+G**, has been shown to reproduce experimental solvent effects in similar systems.

Advanced Spectroscopic Elucidation and Characterization of Thietane 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and conformational dynamics of thietane (B1214591) 1-oxide.

¹³C NMR spectroscopy is instrumental in characterizing the carbon framework of thietane 1-oxide. Studies have reported the chemical shifts for the carbon atoms in the thietane ring. acs.org The oxidation of the sulfur atom to a sulfoxide (B87167) group significantly influences the chemical shifts of the adjacent carbon atoms. acs.org

¹⁷O NMR spectroscopy provides direct information about the oxygen atom in the sulfoxide group. acs.org The chemical shift of the ¹⁷O nucleus is sensitive to the electronic environment and the stereochemistry of the sulfoxide oxygen. acs.org For instance, the ¹⁷O NMR chemical shift of this compound has been reported, offering a valuable parameter for comparison with related organosulfur compounds. acs.org The correlation between ¹³C and ¹⁷O NMR data allows for a comprehensive understanding of the electronic effects within the four-membered ring.

NucleusChemical Shift (ppm)Reference
¹³C (C-2, C-4)51.1 acs.org
¹³C (C-3)16.8 acs.org
¹⁷O-13 acs.org

Lanthanide shift reagents (LSRs) are used in NMR spectroscopy to simplify complex spectra and to deduce the conformation of molecules in solution. researchgate.netslideshare.net In the case of this compound and its derivatives, LSRs, such as Eu(fod)₃, coordinate to the sulfoxide oxygen. acs.orgacs.org This coordination induces significant shifts in the proton NMR signals, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the specific proton. rsc.org

Studies on 3-substituted thietane 1-oxides have utilized LSRs to determine the conformational preferences of the puckered four-membered ring. acs.org By analyzing the lanthanide-induced shifts (LIS), researchers have been able to conclude that for many substituted thietane 1-oxides, the conformer with the sulfinyl oxygen in a pseudo-equatorial position is preferred. researchgate.netacs.org For example, cis-3-substituted thietane 1-oxides have been shown to exist predominantly in a diequatorial conformation. researchgate.net

13C and 17O NMR Chemical Shift Correlations

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. rsc.org Crystal structures of derivatives of this compound, such as cis- and trans-3-p-bromophenylthis compound, have been determined. rsc.org These studies have unequivocally established the relative stereochemistry of the substituents on the thietane ring and the conformation of the ring itself. rsc.orgeco-vector.com For instance, in both the cis and trans isomers of 3-p-bromophenylthis compound, the sulfinyl oxygen atom was found to occupy an equatorial position in the solid state. rsc.org Computational studies have also been used to predict and confirm the ring puckering in this compound. rsc.org

Mass Spectrometry of this compound and Related Sulfoxides

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. nist.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.govthieme-connect.de The fragmentation pattern provides clues about the structure and stability of the molecule. Common fragmentation pathways for cyclic sulfoxides involve the loss of small, stable molecules. The NIST WebBook provides mass spectral data for this compound, showing characteristic peaks that can be used for its identification. nist.gov

Applications of Thietane 1 Oxide in Complex Organic Synthesis

Thietane (B1214591) 1-Oxide as a Chiral Auxiliary and Building Block for Organic Scaffolds

The thietane 1-oxide framework serves as a powerful tool for constructing complex and stereochemically defined molecules. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While classic examples abound, the principles can be applied to scaffolds like this compound. The functionalization of four-membered cyclic sulfoximines, which are structurally related to this compound, using a lithiation and electrophile trapping sequence has been shown to proceed with high stereocontrol. researchgate.netresearchgate.net This control often results in a preferential introduction of the electrophile syn to the oxygen atom on the sulfur. researchgate.net

The development of methods for the direct functionalization of the this compound ring has significantly expanded its utility as a building block. rsc.org Researchers have developed strategies for the stereoselective functionalization of this compound, enabling the synthesis of both mono- (C2 substituted) and di- (C2, C4 disubstituted) functionalized derivatives. rsc.orgresearchgate.net This is typically achieved through a deprotonation/lithiation step followed by the introduction of an electrophile, a process that can be controlled to leave the four-membered ring intact. researchgate.netresearchgate.netresearchgate.net

The ability to introduce substituents at specific positions with stereochemical control is crucial for its use in drug discovery and the synthesis of bioactive compounds. rsc.org The process involves the deprotonation of this compound using lithium amide bases like LDA or LTMP, which generates a putative lithiated intermediate that can be trapped with various electrophiles. rsc.org This approach has been used to create a library of 2,3-disubstituted thiete dioxides exhibiting axial chirality in their solid state. nih.gov

Table 1: Functionalization of this compound

Reaction Type Key Features Resulting Structures Reference(s)
Lithiation/Electrophile Trapping Stereoselective functionalization at C2 and C4 positions. Mono- and di-substituted thietane 1-oxides. rsc.orgresearchgate.net
C-H Activation/Functionalization Palladium-catalyzed functionalization of 3-substituted thiete dioxides (derived from thietane precursors). Axially chiral disubstituted thiete dioxides. nih.govd-nb.info
Anionic Rearrangement Lithiated thietane 1-oxides can rearrange to functionalized cyclopropanes. Cyclopropane (B1198618) derivatives. rsc.org

Synthesis of Diverse Sulfur-Containing Heterocyclic Systems

This compound and its derivatives are key precursors for a variety of more complex sulfur-containing heterocycles. The inherent ring strain and the reactivity of the sulfoxide (B87167) group can be harnessed to perform ring expansions, cycloadditions, and coupling reactions to generate larger and more intricate systems.

The functionalized thietane scaffold is an excellent starting point for the synthesis of spirocyclic systems, which are valuable in medicinal chemistry. uniss.it For instance, enantioenriched thietane 1,1-dioxides, produced via palladium-catalyzed allylic alkylation, have been successfully converted into novel, enantioenriched spirocycles. acs.org One synthetic route involved scaling up the key allylic alkylation, followed by a hydroboration, oxidation, and reductive amination sequence, ultimately leading to a novel spirocycle. acs.org Thietane-containing spironucleosides have also been synthesized, demonstrating the versatility of this building block. nih.gov Another approach involves reacting a thietane diol, such as 3,3-bis(hydroxymethyl)thietane, with dibutyl tin oxide to create a tin spiro thietane derivative.

Thietane derivatives, particularly thiete dioxides derived from this compound precursors, serve as effective templates for constructing macrocycles. nih.govd-nb.inforesearchgate.net Researchers have employed palladium-catalyzed C-H functionalization strategies to engage simple thiete dioxide building blocks in the formation of cyclic trimeric structures. nih.govd-nb.inforesearchgate.net This opens a pathway to unprecedented macrocyclic ring systems that are analogous to spherands, a class of macrocyclic ligands known for their strong ion-complexing abilities. nih.govd-nb.info The use of thietanes for preparing macrocycles like 1,5,9-trithiacyclododecanes through metal carbonyl-catalyzed cyclotrimerizations has also been noted. thieme-connect.de

This compound is a crucial intermediate in the synthesis of thietanose nucleosides, where the thietane ring replaces the furanose sugar of natural nucleosides. thieme-connect.de These analogues are of significant interest as potential antiviral agents. thieme-connect.denih.gov A common and effective method for coupling the thietane moiety to a nucleobase is the Pummerer-type reaction. nih.gov In this reaction, a this compound derivative is activated, often in the presence of an acylating agent, to facilitate condensation with a silylated nucleobase. nih.govresearchgate.net

This strategy has been used to synthesize a variety of D- and L-thietanose nucleosides. nih.gov For example, 3,3-dibenzylthietane was oxidized with mCPBA to give the corresponding this compound, which was then successfully converted into thietane nucleosides via a Pummerer-type reaction. researchgate.netnih.gov Several of the resulting nucleoside analogues, including D-uridine, D-cytidine, and L-cytidine analogues, have shown moderate activity against HIV. nih.govresearchgate.net

Table 2: Synthesis of Nucleoside Analogues via this compound

Starting Material Key Reaction Product Class Biological Activity Noted Reference(s)
3,3-Dibenzylthis compound Pummerer-type reaction Thietane nucleosides Not specified researchgate.netnih.gov
Thietanose sulfoxides Pummerer rearrangement with thymine Thymine thietane nucleosides Not specified researchgate.net
d- and l-thietanose 1-oxides Pummerer-type rearrangement with various nucleobases d- and l-Thietanose nucleosides Moderate anti-HIV activity nih.govresearchgate.net

Formation of Macrocyclic Ring Systems

Strategic Use in Multi-Step Total Synthesis Programs

The unique reactivity of this compound and its oxidized form, thietane 1,1-dioxide, makes them valuable strategic intermediates in complex, multi-step syntheses. chemimpex.com Thietane 1,1-dioxide is considered a versatile building block for creating complex molecules for pharmaceuticals and agrochemicals. chemimpex.com Its derivative, 2H-thiete 1,1-dioxide, is a source of the highly reactive intermediate vinylsulfene, which can participate in cycloaddition reactions. orgsyn.org Furthermore, thiete 1,1-dioxide itself acts as a dienophile in Diels-Alder reactions and undergoes cycloadditions with various unsaturated compounds like enamines and ynamines. orgsyn.org These reactions allow for the rapid construction of more complex cyclic and polycyclic systems. The ability to use thiete dioxide units as templates for C-H activation strategies allows for the functionalization of simple building blocks into complex molecular architectures, positioning them as important scaffolds in contemporary organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thietane 1-oxide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Use ring-opening oxidation of thietane (tetrahydrothiophene) with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1H^{1}\text{H} and 13C^{13}\text{C} NMR. For reproducibility, ensure stoichiometric control of oxidizing agents and inert reaction conditions (e.g., nitrogen atmosphere) to prevent side reactions .
  • Key data : Yields range from 70–85% under controlled conditions; polymerization side reactions may reduce yields if temperatures exceed 100°C .

Q. How can researchers distinguish this compound from its 1,1-dioxide derivative using spectroscopic techniques?

  • Methodology : Compare infrared (IR) and nuclear magnetic resonance (NMR) spectra. This compound exhibits a sulfoxide S=O stretch at ~1050 cm1^{-1} in IR, while the 1,1-dioxide derivative shows two distinct S=O stretches. In 1H^{1}\text{H} NMR, the α-methine protons in this compound split into distinct signals due to sulfur’s stereogenicity, whereas 1,1-dioxide derivatives lack this splitting .

Q. What experimental approaches are used to assign stereochemistry to this compound derivatives?

  • Methodology : Combine preparative chromatography (silica gel) with computational NMR analysis. Cis isomers elute earlier than trans isomers in chromatography due to dipole moment differences (cis: ~3.22 D vs. trans: ~2.80 D). Validate assignments using 1H^{1}\text{H} NMR chemical shifts of α-methine protons: cis isomers show broader signals compared to trans .

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